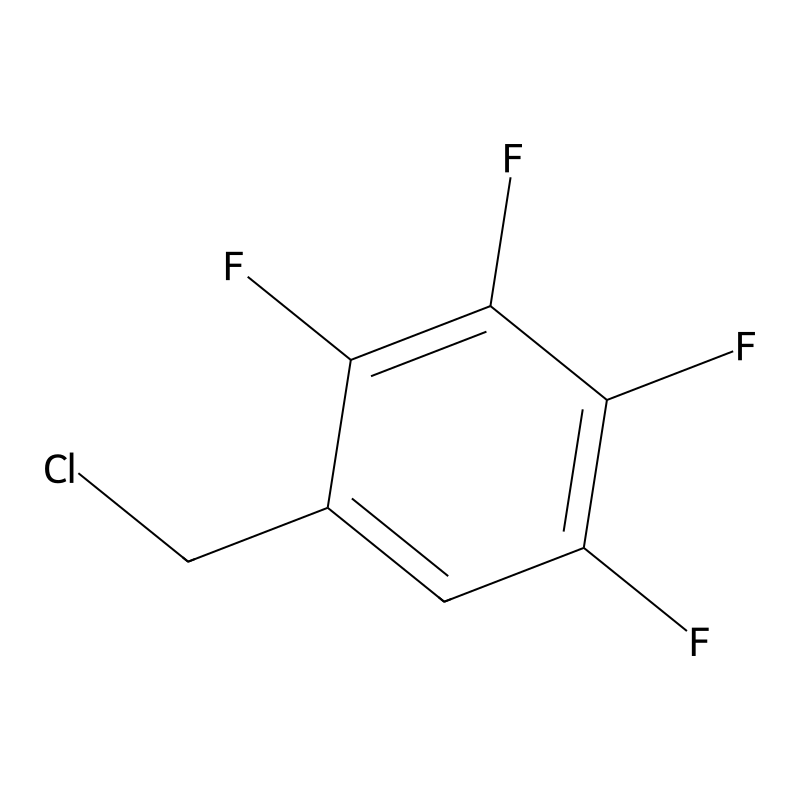2,3,4,5-Tetrafluorobenzyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
- Acylating agent: TFBC acts as a reactive acylating agent due to the presence of the acyl chloride (COCl) functional group. This allows it to introduce a 2,3,4,5-tetrafluorobenzoyl group (-COC6F4) onto various organic molecules, enabling the creation of new compounds with desired properties. For instance, a study describes its use in the synthesis of 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate, a potential anticonvulsant agent [].
Medicinal Chemistry:
- Development of new therapeutic agents: The unique properties of TFBC, such as its ability to modulate biological activity and its potential for blood-brain barrier penetration, make it an interesting candidate for medicinal chemistry research. Studies have explored its use in the synthesis of various bioactive molecules, including N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide, which exhibits potential anti-inflammatory activity [].
Material Science:
- Synthesis of functional materials: TFBC can be used as a building block in the synthesis of novel functional materials with specific properties. For example, research suggests its potential application in the development of new liquid crystals and organic light-emitting diodes (OLEDs) due to the electron-withdrawing nature of the fluorine atoms [].
2,3,4,5-Tetrafluorobenzyl chloride is an organofluorine compound with the molecular formula and a molecular weight of approximately 212.53 g/mol. It appears as a colorless to light yellow liquid and is characterized by its high density (approximately 1.58 g/cm³) and boiling point, which ranges from 65°C to 66°C at 10 mmHg . This compound is known for its reactivity due to the presence of both chlorine and fluorine substituents on the benzene ring, making it valuable in various chemical applications.
2,3,4,5-Tetrafluorobenzyl chloride is likely to possess similar hazards as benzyl chloride. Here are some safety concerns:
- Skin and eye irritant: Can cause severe skin burns and eye damage upon contact.
- Corrosive: May be corrosive to metals.
- Combustible: Classified as a combustible liquid.
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of corresponding substituted products.
- Coupling Reactions: It can undergo coupling reactions with organometallic reagents (e.g., Grignard reagents) to form biaryl compounds.
- Acylation Reactions: The compound can also react with various nucleophiles in acylation reactions, producing acyl derivatives.
These reactions leverage the electrophilic nature of the carbon attached to the chlorine atom, allowing for diverse synthetic pathways in organic chemistry .
The synthesis of 2,3,4,5-tetrafluorobenzyl chloride can be achieved through several methods:
- Halogenation of Benzyl Chloride: Starting from benzyl chloride or other benzyl derivatives, fluorination can be performed using fluorinating agents such as sulfur tetrafluoride or xenon difluoride under controlled conditions.
- Direct Fluorination: Utilizing elemental fluorine in a controlled environment can yield tetrafluorinated products directly from the corresponding benzene derivatives.
- Rearrangement Reactions: Some synthetic routes may involve rearrangements or modifications of existing fluorinated compounds to introduce the benzyl chloride functionality .
2,3,4,5-Tetrafluorobenzyl chloride finds applications in various fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science: Used in developing fluorinated polymers and materials with unique properties.
- Chemical Research: Functions as a reagent in laboratory settings for studying reaction mechanisms and developing new chemical methodologies .
Interaction studies involving 2,3,4,5-tetrafluorobenzyl chloride primarily focus on its reactivity with nucleophiles and its role in biological systems. The compound's unique structure allows it to interact differently compared to non-fluorinated analogs. Research indicates that fluorinated compounds often exhibit altered binding affinities and metabolic pathways when interacting with enzymes or receptors due to their unique electronic properties .
Several compounds share structural similarities with 2,3,4,5-tetrafluorobenzyl chloride. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,3-Difluorobenzyl chloride | C7HClF2 | Contains fewer fluorine atoms; less reactive |
| 2-Fluorobenzyl chloride | C7HClF | Only one fluorine; used in simpler organic syntheses |
| Benzoyl chloride | C7HClO | Lacks fluorine; more commonly used in acylations |
| 2,3,5-Tetrafluorobenzyl chloride | C7HClF4 | Different substitution pattern; similar reactivity |
The uniqueness of 2,3,4,5-tetrafluorobenzyl chloride lies in its specific arrangement of four fluorine atoms on the benzene ring and its resultant chemical properties that facilitate diverse synthetic applications .








